1,1-Difluoro-1-(4-methylphenyl)propan-2-one
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Overview
Description
1,1-Difluoro-1-(4-methylphenyl)propan-2-one is a fluorinated organic compound with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a 4-methylphenyl group attached to a propan-2-one backbone. It is a clear, pale liquid known for its unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
The synthesis of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylacetophenone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial production methods may involve similar fluorination techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
1,1-Difluoro-1-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Difluoro-1-(4-methylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds like this one are often explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one involves its interaction with various molecular targets depending on the context of its use. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing pathways involved in metabolic processes or signal transduction .
Comparison with Similar Compounds
1,1-Difluoro-1-(4-methylphenyl)propan-2-one can be compared with other similar compounds such as:
1,1-Difluoro-1-phenylpropan-2-one: This compound lacks the 4-methyl group, which can influence its reactivity and selectivity in chemical reactions.
1,1-Difluoro-3-(4-fluorophenyl)propan-2-one: The presence of an additional fluorine atom on the phenyl ring can further enhance the compound’s chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C10H10F2O |
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Molecular Weight |
184.18 g/mol |
IUPAC Name |
1,1-difluoro-1-(4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10F2O/c1-7-3-5-9(6-4-7)10(11,12)8(2)13/h3-6H,1-2H3 |
InChI Key |
WPZIOGXAEOGHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C)(F)F |
Origin of Product |
United States |
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